molecular formula C7H4F4OS B2769238 1-Fluoro-2-trifluoromethanesulfinylbenzene CAS No. 350985-42-1

1-Fluoro-2-trifluoromethanesulfinylbenzene

Cat. No. B2769238
CAS RN: 350985-42-1
M. Wt: 212.16
InChI Key: DRKUQWGUYALJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-trifluoromethanesulfinylbenzene is a chemical compound with the molecular formula C7H4F4OS . It has a molecular weight of 212.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a trifluoromethanesulfinyl group attached to it . The InChI code for this compound is 1S/C7H4F4OS/c8-5-3-1-2-4-6(5)13(12)7(9,10)11/h1-4H .

Scientific Research Applications

Organometallic Chemistry

Fluorobenzenes, including derivatives similar to 1-Fluoro-2-trifluoromethanesulfinylbenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents diminish the ability to donate π-electron density, allowing these compounds to act as non-coordinating solvents or readily displaced ligands in metal complexes. This property is exploited in various well-defined complexes, demonstrating trends in binding strength with increasing fluorination and different substitution patterns. These compounds, due to their chemical inertness, are also involved in C-H and C-F bond activation reactions, highlighting their potential in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

This compound and similar compounds undergo electrochemical fluorination, yielding fluorinated products with significant implications for organic synthesis and materials science. For example, trifluoromethylbenzene has been electrochemically fluorinated to produce various fluorinated cyclohexadienes and benzene derivatives, demonstrating the versatility of electrochemical methods in generating fluorinated compounds for further chemical transformations (Momota, Kato, Morita, & Matsuda, 1994).

Fluorination of Aromatics

The use of trifluoromethanesulfonic acid has been explored as an innovative solvent for the direct elemental fluorination of aromatics, such as fluorobenzene. This approach yields mixtures of difluorinated benzenes, showcasing a novel method for the efficient fluorination of aromatic compounds. The unique solvent properties of trifluoromethanesulfonic acid facilitate these reactions, offering new avenues for the synthesis of fluorinated aromatics (Coe, Stuart, & Moody, 1998).

Safety and Hazards

While specific safety and hazard information for 1-Fluoro-2-trifluoromethanesulfinylbenzene is not available, it’s generally recommended to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

1-fluoro-2-(trifluoromethylsulfinyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4OS/c8-5-3-1-2-4-6(5)13(12)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUQWGUYALJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.